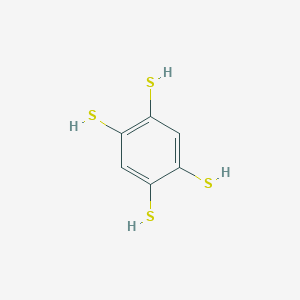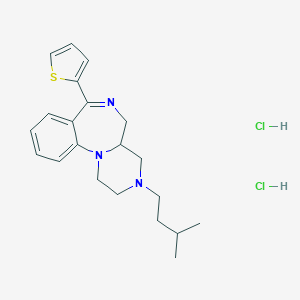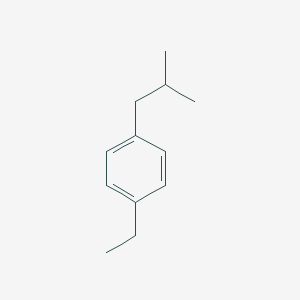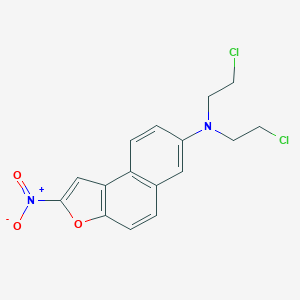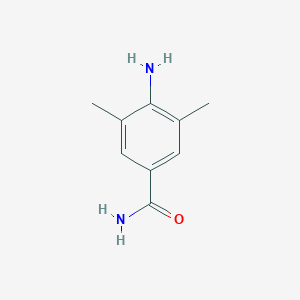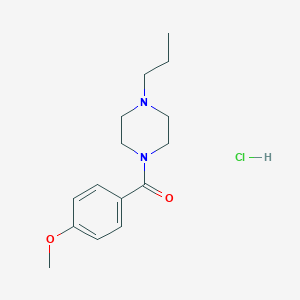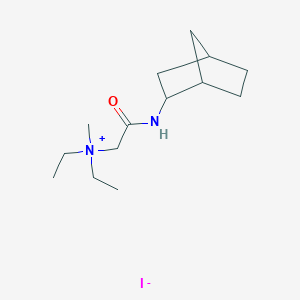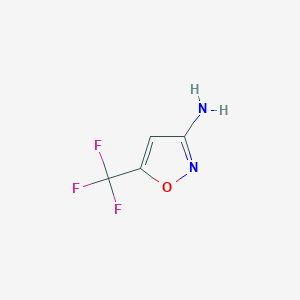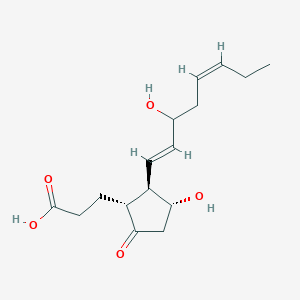
delta-17-Tetranorprostaglandin E1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-17-Tetranorprostaglandin E1, also known as 17-T-PGEM, is a metabolite of prostaglandin E1 (PGE1). It is a potent vasodilator and has been studied extensively for its potential therapeutic applications in cardiovascular diseases and other conditions.
Mecanismo De Acción
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylyl cyclase and cyclic AMP (cAMP) production. This leads to the relaxation of smooth muscle cells and vasodilation. delta-17-Tetranorprostaglandin E1 also inhibits platelet aggregation and promotes the production of nitric oxide, which further enhances its vasodilatory effect.
Biochemical and Physiological Effects:
delta-17-Tetranorprostaglandin E1 has been shown to have a number of biochemical and physiological effects. It has a potent vasodilatory effect, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of thrombosis. Additionally, delta-17-Tetranorprostaglandin E1 has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of delta-17-Tetranorprostaglandin E1 is its potent vasodilatory effect, which makes it a valuable tool for studying the cardiovascular system. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of delta-17-Tetranorprostaglandin E1 is its short half-life, which makes it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the study of delta-17-Tetranorprostaglandin E1. One area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the development of new analogs of delta-17-Tetranorprostaglandin E1 that have improved pharmacokinetic properties. Additionally, there is a need for further research into the therapeutic potential of delta-17-Tetranorprostaglandin E1 in various diseases.
Métodos De Síntesis
The synthesis of delta-17-Tetranorprostaglandin E1 involves the extraction of PGE1 from natural sources or its synthesis from arachidonic acid. PGE1 is then subjected to enzymatic or chemical hydrolysis to yield delta-17-Tetranorprostaglandin E1. The yield and purity of the final product depend on the method used for extraction and purification.
Aplicaciones Científicas De Investigación
Delta-17-Tetranorprostaglandin E1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and ischemic heart disease. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
105450-12-2 |
|---|---|
Nombre del producto |
delta-17-Tetranorprostaglandin E1 |
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
Clave InChI |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
SMILES isomérico |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Sinónimos |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
